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CAS No.: 4528-51-2
Cat. No.: B1195864
Get Quote
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chiral resolution
of (+)-Selegiline, a selective irreversible monoamine oxidase-B (MAO-B) inhibitor. The
document details both chemoenzymatic and classical resolution approaches to obtaining the
desired (R)-enantiomer, which is the active pharmaceutical ingredient. Experimental protocols,
guantitative data, and process visualizations are provided to support research and
development in this area.

Synthesis of Racemic Selegiline

The common route for synthesizing racemic selegiline involves a three-step process starting
from phenylacetone and methylamine.[1] The key intermediate is N-methyl-1-phenylpropan-2-
amine, which is then propargylated to yield racemic selegiline.

Experimental Protocol: Synthesis of Racemic N-(1-
phenylpropan-2-yl)prop-2-yn-1-amine (Selegiline)

This protocol outlines a general procedure for the synthesis of the racemic compound.
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Step 1: Reductive Amination of Phenylacetone

In a suitable reaction vessel, dissolve phenylacetone (1 equivalent) in methanol.

Add a solution of methylamine (excess, e.g., 1.5-2 equivalents) in methanol.

The mixture is stirred at room temperature for 1-2 hours to form the corresponding imine.
Cool the reaction mixture in an ice bath.

Add a reducing agent, such as sodium borohydride or sodium cyanoborohydride (excess,
e.g., 1.5-2 equivalents), portion-wise while maintaining the temperature below 10°C.

After the addition is complete, allow the reaction to warm to room temperature and stir for an
additional 12-24 hours.

Quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure.

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or
dichloromethane).

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield racemic N-methyl-1-phenylpropan-2-amine.

Step 2: Propargylation of Racemic N-methyl-1-phenylpropan-2-amine

» Dissolve the racemic N-methyl-1-phenylpropan-2-amine (1 equivalent) in a suitable solvent
such as acetonitrile or toluene.

e Add a base, such as potassium carbonate or triethylamine (excess, e.g., 1.5-2 equivalents),
to the mixture.

» To the stirred suspension, add propargyl bromide or propargyl chloride (1-1.2 equivalents)
dropwise.
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e Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and monitor the
reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and filter off the inorganic
salts.

» Concentrate the filtrate under reduced pressure.

e Purify the crude product by vacuum distillation or column chromatography to obtain racemic
selegiline.

Chiral Resolution of (*)-Selegiline

The separation of the racemic mixture into its constituent enantiomers is a critical step in the
production of (+)-Selegiline. Classical resolution via the formation of diastereomeric salts with
a chiral resolving agent is a widely used method. (+)-Tartaric acid is a common resolving agent
for chiral amines.

Experimental Protocol: Chiral Resolution using (+)-
Tartaric Acid

This protocol describes a general procedure for the resolution of racemic selegiline.
Step 1: Formation and Crystallization of Diastereomeric Salts

» Dissolve racemic selegiline (1 equivalent) in a suitable solvent, such as methanol, ethanol, or
a mixture of solvents (e.g., methanol-water).

» In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents, as it is a dicarboxylic acid) in
the same solvent, warming gently if necessary.

» Slowly add the tartaric acid solution to the selegiline solution with stirring.

» Allow the mixture to cool slowly to room temperature and then, if necessary, in a refrigerator
or ice bath to induce crystallization of the less soluble diastereomeric salt, which is typically
the ((+)-Selegiline)-(+)-tartrate salt.

o Collect the crystals by filtration and wash them with a small amount of cold solvent.
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e The enantiomeric excess (ee) of the crystalline salt can be improved by recrystallization from
a suitable solvent.

Step 2: Regeneration of (+)-Selegiline from the Diastereomeric Salt

Suspend the crystalline diastereomeric salt in water.

e Add a base, such as aqueous sodium hydroxide or potassium carbonate, until the pH is
basic (pH > 10) to liberate the free amine.

o Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or
dichloromethane).

e Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield enantiomerically enriched (+)-Selegiline.

Chemoenzymatic Synthesis of (+)-Selegiline

An alternative to classical resolution is the direct asymmetric synthesis of the desired
enantiomer. A chemoenzymatic approach utilizing an imine reductase (IRED) has been
reported for the synthesis of (R)-desmethylselegiline, a key intermediate for (+)-Selegiline.[2]

Quantitative Data for Chemoenzymatic Synthesis
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s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Experimental Protocol: Chemoenzymatic Synthesis
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Step 1: Enzymatic Synthesis of (R)-desmethylselegiline[2]

e Prepare a reaction mixture containing phenylacetone, propargylamine, a purified imine
reductase (e.g., IR36-M5), a cofactor (e.g., NADP+), and a cofactor regeneration system
(e.g., glucose and glucose dehydrogenase) in a suitable buffer (e.g., sodium phosphate
buffer, pH 7.0).[2]

 Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking for 24 hours.[2]
» Quench the reaction and extract the product with an organic solvent.
» Purify the product to obtain (R)-desmethylselegiline.

Step 2: Synthesis of (R)-Selegiline[2]

Dissolve (R)-desmethylselegiline in acetonitrile and cool to 0°C.[2]

Add a 37% formaldehyde solution, followed by sodium cyanoborohydride.[2]

Stir the reaction at room temperature for 20 minutes.[2]

Work up the reaction by diluting with aqueous potassium hydroxide and extracting with ether.

[2]

Dry and concentrate the organic phase to yield (R)-Selegiline.[2]

Visualizations
Synthesis and Resolution Workflows
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Caption: Workflow for Racemic Synthesis and Chiral Resolution.

Chemoenzymatic Synthesis Pathway
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Caption: Chemoenzymatic Pathway to (+)-Selegiline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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